molecular formula C11H11N3 B3021621 N-pyridin-2-yl-benzene-1,4-diamine CAS No. 192217-97-3

N-pyridin-2-yl-benzene-1,4-diamine

Cat. No. B3021621
CAS RN: 192217-97-3
M. Wt: 185.22 g/mol
InChI Key: GIGDUYPRRWGWIC-UHFFFAOYSA-N
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Description

“N-pyridin-2-yl-benzene-1,4-diamine” is an organic intermediate . It belongs to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, allowing them to form stable complexes with various metals .


Synthesis Analysis

The compound can be synthesized in one step from 4,4’-bipyridylamine and 1,4-dibromobenzene . In a study by Chen et al., the (6E,7E)-N1,N4-bis((pyridin-2-yl)methylene)benzene-1,4-diamine ligand was prepared to synthesize the corresponding pyridine imine metal complexes with iron, cobalt, and nickel .


Molecular Structure Analysis

The molecule adopts a non-planar conformation with an E configuration at the two partially double exo C-N bonds of the 2-pyridylamine units . In the crystal, these self-complementary units are N-H…N hydrogen bonded via a cyclic R2^2(8) motif, creating tapes of molecules extending along [010] .


Chemical Reactions Analysis

The compound has been used to synthesize corresponding pyridine imine metal complexes with iron, cobalt, and nickel . These complexes have shown moderate catalytic activity for ethylene oligomerization .

Scientific Research Applications

Crystal Structure and Spectroscopic Properties

N-pyridin-2-yl-benzene-1,4-diamine has been extensively studied for its crystal structure and spectroscopic properties. For instance, its derivatives were examined for their crystal structure, showing that these compounds can crystallize in specific space groups with unique intermolecular interactions. Additionally, spectroscopic characterizations such as IR, UV-Vis, and NMR spectroscopy have been employed to elucidate structural details of these compounds and their complexes (Kolev et al., 2009; Marjani et al., 2009).

Catalytic and Polymerization Applications

The compound has been utilized in the synthesis of nickel complexes, which showed good catalytic activity in ethylene oligomerization, indicating its potential in industrial applications. The influence of catalyst structure on performance was also highlighted, suggesting its importance in designing effective catalysts (Chen et al., 2019).

Molecular Synthesis and Functionalization

This compound has been used in molecular synthesis, where its functionalization was achieved through reactions like nucleophilic aromatic substitution. This demonstrates the compound's versatility in creating various chemical entities for different applications (Zinad et al., 2018).

Vibrational and Conformational Analysis

Studies on the vibrational and conformational aspects of this compound derivatives have been conducted to understand their stable structures and spectral frequencies. Such analyses are crucial in determining the physical and chemical properties of the compound (Subashchandrabose et al., 2013).

Metal-Organic Frameworks and Coordination Compounds

The compound forms the basis for various metal-organic frameworks and coordination compounds, demonstrating its utility in constructing complex molecular architectures. These structures are characterized by unique intermolecular interactions like hydrogen bonding and π-π stacking, which are significant in materials science (Wu et al., 2013).

properties

IUPAC Name

4-N-pyridin-2-ylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGDUYPRRWGWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438866
Record name N-pyridin-2-yl-benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863221-45-8, 192217-97-3
Record name N-pyridin-2-yl-benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(pyridin-2-yl)benzene-1,4-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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